molecular formula C9H8F3NO3 B12089527 Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate

Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate

Cat. No.: B12089527
M. Wt: 235.16 g/mol
InChI Key: WXZFRSPCKJPJHR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate: is a chemical compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a picolinic acid ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-6-(trifluoromethyl)picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 4-oxo-6-(trifluoromethyl)picolinic acid.

    Reduction: Formation of 4-hydroxy-6-(trifluoromethyl)picolinic alcohol.

    Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate
  • Ethyl 6-(trifluoromethyl)picolinate
  • Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Uniqueness: Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the picolinic acid ester. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound for various research applications.

Biological Activity

Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate (Et-TF-pic) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C9H8F3NO2
  • Functional Groups : Hydroxyl group (-OH) at the fourth position and trifluoromethyl group (-CF3) at the sixth position of the picolinate structure.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which is crucial for its biological activity.

Research indicates that Et-TF-pic interacts with various biological targets, including enzymes and receptors. Some key findings include:

  • Enzyme Inhibition : Preliminary studies suggest that Et-TF-pic may inhibit enzymes such as isocitrate dehydrogenase (IDH) and Interleukin-1 Receptor Associated Kinase 4 (IRAK4), both of which are implicated in cancer and inflammatory processes. The inhibition of these enzymes could lead to therapeutic effects against certain diseases .
  • Binding Affinity : The trifluoromethyl moiety is believed to enhance binding affinity to target proteins, potentially increasing the potency of Et-TF-pic against specific biological targets .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Et-TF-pic:

Biological Activity Target/Assay IC50 Value (µM) Reference
Enzyme InhibitionIDHTBD
Enzyme InhibitionIRAK4TBD
Antioxidant ActivityDPPH AssayTBD
Antidiabetic Activityα-glucosidase6.28
Antidiabetic Activityα-amylase4.58

Case Studies and Research Findings

  • Antidiabetic Properties : A study evaluated a structurally similar compound, demonstrating significant inhibitory effects on α-glucosidase and α-amylase, suggesting that Et-TF-pic may possess similar antidiabetic properties. The IC50 values observed were competitive with standard antidiabetic drugs like acarbose .
  • Molecular Docking Studies : Molecular docking simulations have indicated that Et-TF-pic binds effectively to the active sites of various enzymes, supporting its potential as a multitarget drug candidate in metabolic disorders .
  • Safety and Toxicity Assessments : Initial toxicity assessments in animal models have shown no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development .

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

ethyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-3-5(14)4-7(13-6)9(10,11)12/h3-4H,2H2,1H3,(H,13,14)

InChI Key

WXZFRSPCKJPJHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C=C(N1)C(F)(F)F

Origin of Product

United States

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